

CellTracker Blue CMF2HC: An In-Depth Technical Guide for Live Cell Imaging

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Compound of Interest

Compound Name: CellTracker Blue CMF2HC Dye

Cat. No.: B8470942

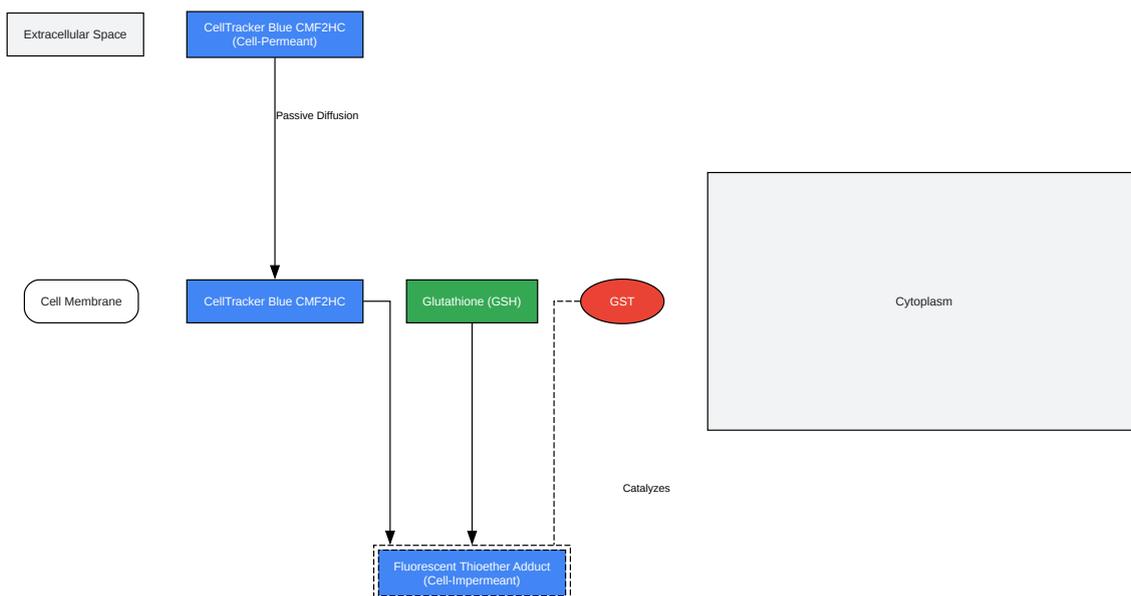
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin), a fluorescent dye designed for long-term tracking of live cells. This document details its mechanism of action, key spectral properties, and provides detailed protocols for its application in live-cell imaging studies.

Core Principles and Mechanism of Action

CellTracker™ Blue CMF2HC is a cell-permeant dye that freely crosses the cell membrane. Once inside a living cell, the dye's chloromethyl group reacts with intracellular thiols, primarily glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs), ubiquitous enzymes found in the cytoplasm of most cells. The resulting fluorescent thioether adduct is cell-impermeant and is well-retained within the cell for extended periods, allowing for multigenerational tracking of cell populations. The fluorescence of CellTracker™ Blue CMF2HC is not dependent on enzymatic cleavage.[1][2] This stable labeling allows for the tracking of cell migration, proliferation, and other dynamic cellular processes over time.



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Caption: Mechanism of CellTracker Blue CMF2HC action.

Quantitative Data Summary

The following tables summarize the key quantitative properties of CellTracker™ Blue CMF2HC.

Table 1: Spectral Properties

Property	Wavelength (nm)	Notes
Excitation (Maximum)	~371 - 405	Compatible with DAPI filter sets and blue laser lines.[3][4]
Emission (Maximum)	~451 - 464	

Table 2: Experimental Parameters

Parameter	Recommended Range	Notes
Stock Solution Concentration	10 mM in high-quality DMSO	Prepare fresh and protect from light.[1][5]
Working Concentration	0.5 - 25 μ M	Optimal concentration is cell-type dependent and should be determined empirically. For long-term studies (>3 days) or rapidly dividing cells, 5-25 μ M is recommended. For shorter experiments, 0.5-5 μ M is often sufficient.[1][5]
Incubation Time	15 - 45 minutes	At 37°C.[1][5]
Post-Labeling Incubation	30 minutes	In fresh, pre-warmed medium to allow for unconjugated dye to diffuse out.[1]

Table 3: Physicochemical and Toxicological Data

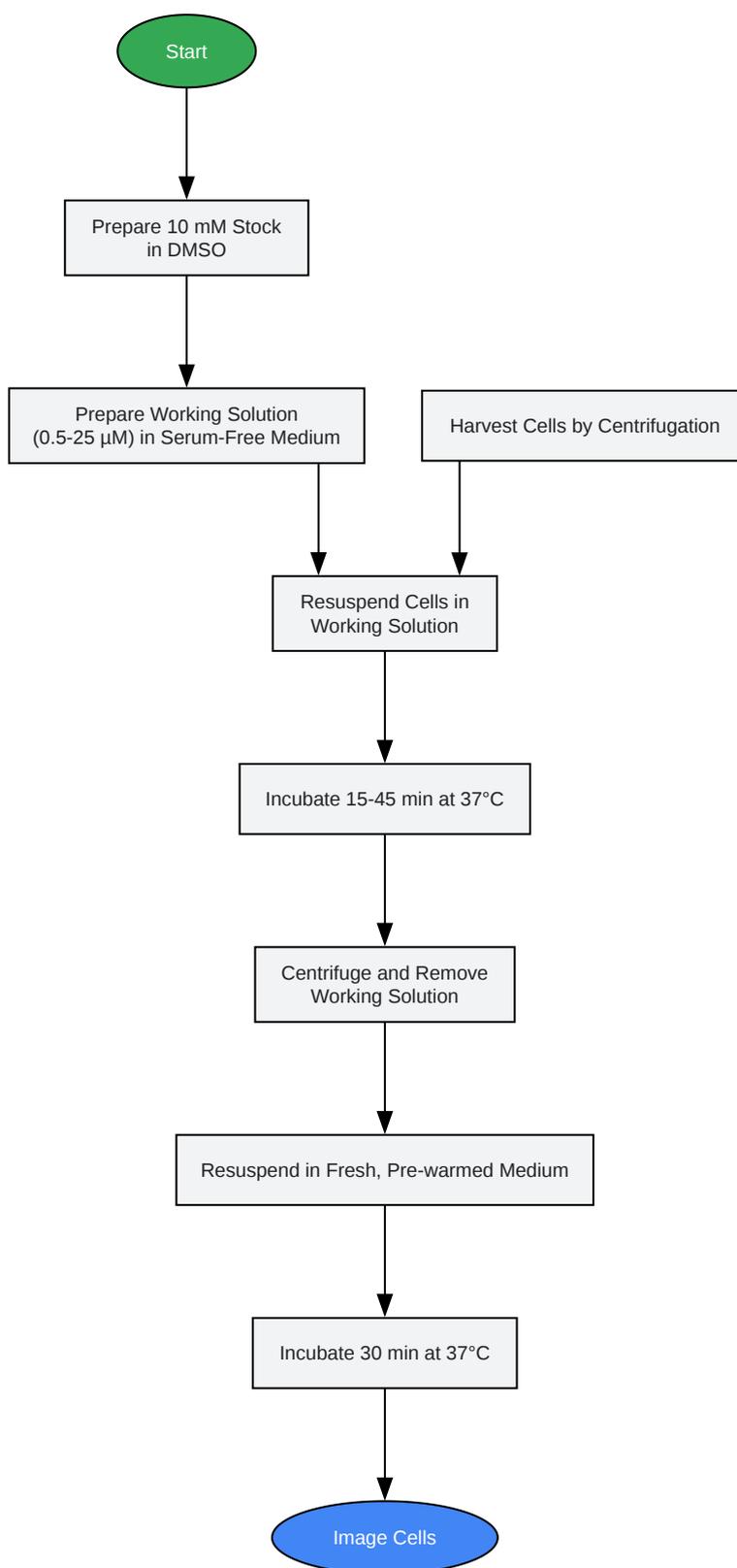
Property	Value
Molecular Formula	C ₁₀ H ₅ ClF ₂ O ₃ [4]
Molecular Weight	246.59 g/mol [4]
Cytotoxicity	No reduction in cell viability observed at concentrations ≤25 μM in MTT assays.[3] However, some cytotoxic effects have been noted in CHOK1 cells at concentrations above 10 μM.[6]

Experimental Protocols

Important Pre-Protocol Considerations:

- Buffer Choice: Avoid amine- and thiol-containing buffers as they can react with the dye.[2][5]
- Warming: Before use, allow the lyophilized product and DMSO to warm to room temperature. [1][5] All solutions used for cell labeling should be pre-warmed to 37°C.[1][5]
- Safety: Handle the DMSO stock solution with caution as DMSO can facilitate the entry of organic molecules into tissues. Always wear appropriate personal protective equipment.[5]

Protocol 1: Labeling Suspension Cells

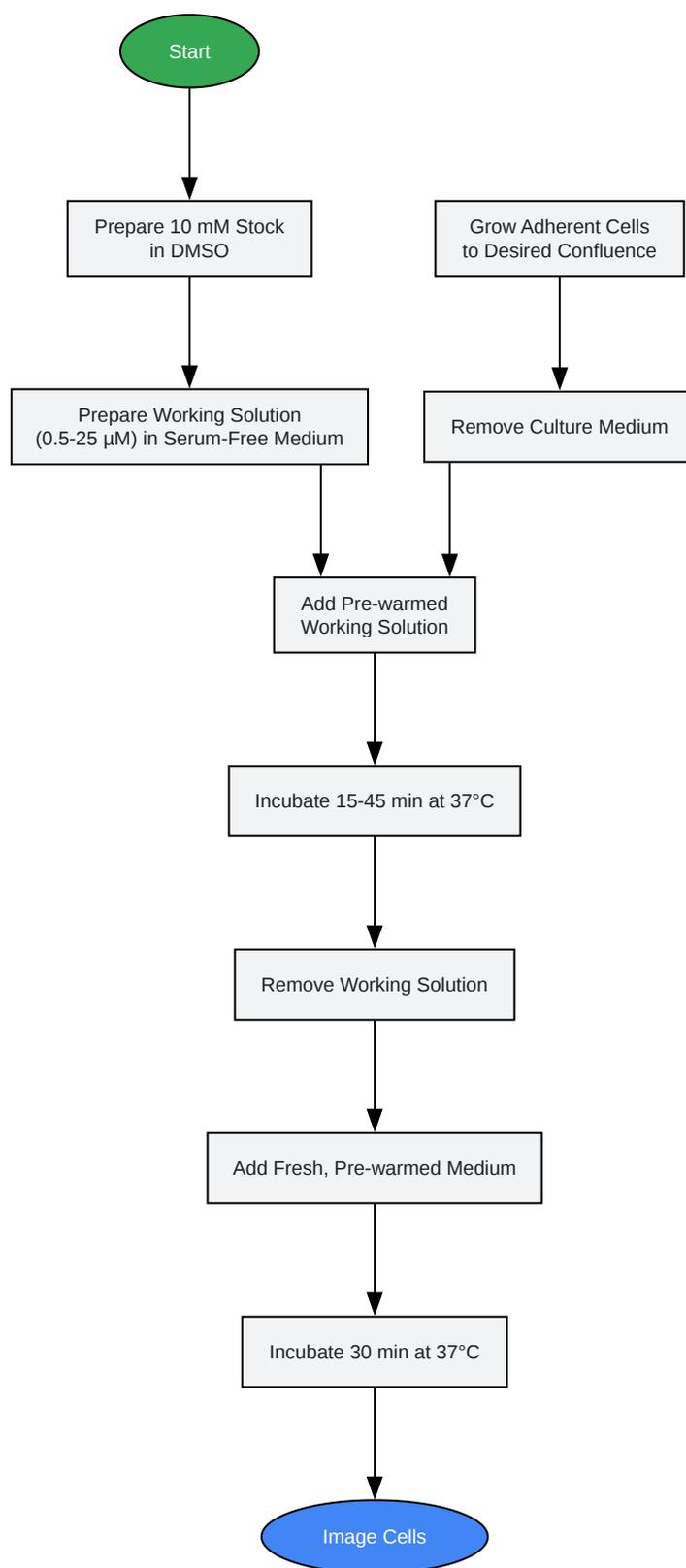


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Caption: Experimental workflow for labeling suspension cells.

- Prepare Stock Solution: Dissolve the lyophilized CellTracker™ Blue CMF2HC in high-quality DMSO to a final concentration of 10 mM.[1][5]
- Prepare Working Solution: Dilute the stock solution to a final working concentration of 0.5–25 µM in serum-free medium.[1][5] Warm the working solution to 37°C.[1][5]
- Cell Preparation: Harvest cells by centrifugation and aspirate the supernatant.[2][5]
- Labeling: Gently resuspend the cell pellet in the pre-warmed working solution.[1][5]
- Incubation: Incubate the cells for 15–45 minutes at 37°C under appropriate growth conditions.[1][5]
- Wash: Centrifuge the cells and remove the working solution.[2][5]
- Post-Labeling Incubation: Resuspend the cells in fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C.[1]
- Final Preparation: The cells are now ready for imaging or further experimental procedures.

Protocol 2: Labeling Adherent Cells



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Caption: Experimental workflow for labeling adherent cells.

- Prepare Stock Solution: Dissolve the lyophilized CellTracker™ Blue CMF2HC in high-quality DMSO to a final concentration of 10 mM.[1][5]
- Prepare Working Solution: Dilute the stock solution to a final working concentration of 0.5–25 μM in serum-free medium.[1][5] Warm the working solution to 37°C.[1][5]
- Cell Culture: Grow adherent cells on a suitable culture vessel (e.g., coverslips, chamber slides) to the desired confluence.
- Labeling: Remove the culture medium and gently add the pre-warmed working solution to the cells.[1][5]
- Incubation: Incubate the cells for 15–45 minutes at 37°C under appropriate growth conditions.[1][5]
- Wash: Remove the working solution.[2][5]
- Post-Labeling Incubation: Add fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C.[1]
- Final Preparation: The cells are now ready for imaging.

Applications in Research and Drug Development

CellTracker™ Blue CMF2HC is a versatile tool for a variety of applications in life science research and drug development, including:

- Cell Migration and Invasion Assays: Tracking the movement of individual cells or cell populations in response to stimuli.
- Cell Proliferation Studies: Monitoring cell division over multiple generations.[7]
- In Vivo Cell Tracking: Following the fate of labeled cells after transplantation or injection into an animal model.[3]
- Co-culture and Cell-Cell Interaction Studies: Distinguishing different cell populations in a mixed culture.

- Rapid Antibiotic Susceptibility Testing: Assessing bacterial viability based on fluorescence intensity.[3][8]

Conclusion

CellTracker™ Blue CMF2HC provides a robust and reliable method for long-term fluorescent labeling of live cells. Its stable retention, low cytotoxicity at optimal concentrations, and bright fluorescence make it an invaluable tool for a wide range of applications in cell biology and drug discovery. For successful and reproducible results, optimization of the working concentration and incubation time for the specific cell type and experimental conditions is highly recommended.

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